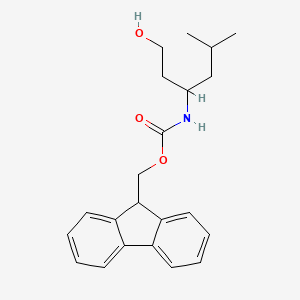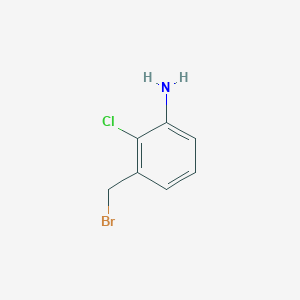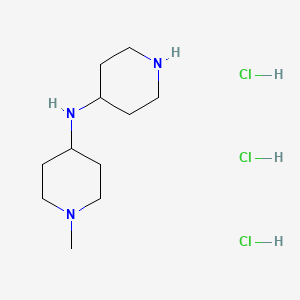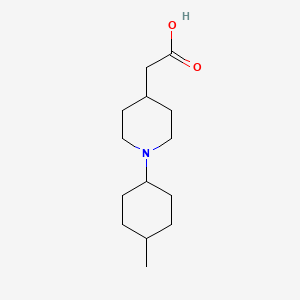![molecular formula C14H10N4O3 B12944023 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 88185-04-0](/img/structure/B12944023.png)
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzoic acid hydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 2-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl derivatives with diverse functional groups.
科学的研究の応用
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
作用機序
The mechanism of action of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline in biological systems involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) . These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N1,N1-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolan-2-yl]aniline: This compound shares a similar nitrophenyl group but has an oxazolidine ring instead of an oxadiazole ring.
5-(4-Nitrophenyl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of an oxadiazole ring and exhibits different electronic properties and reactivity.
Uniqueness
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific combination of the oxadiazole ring and the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and as a precursor for biologically active compounds.
特性
CAS番号 |
88185-04-0 |
|---|---|
分子式 |
C14H10N4O3 |
分子量 |
282.25 g/mol |
IUPAC名 |
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10N4O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H,15H2 |
InChIキー |
DHJDQZCHDBCIRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


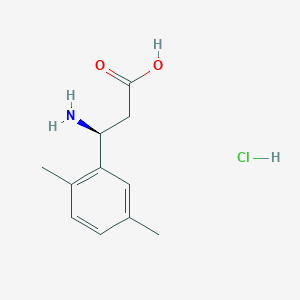
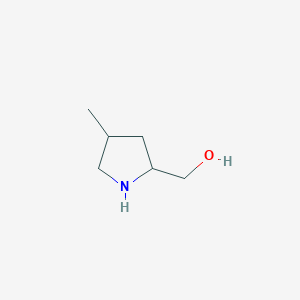
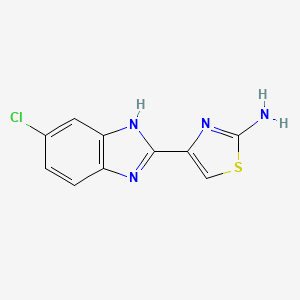


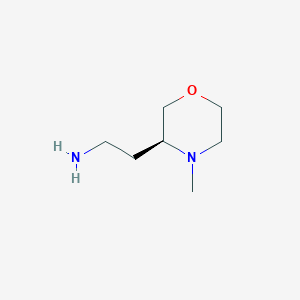



![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
